(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is an enantiomerically pure, non-proteinogenic amino acid used as a constrained heterocyclic building block in medicinal chemistry and peptide synthesis. Its structure incorporates a morpholine ring, which provides a distinct conformational and physicochemical profile compared to carbocyclic or other heterocyclic analogues like piperidine. The tert-butoxycarbonyl (Boc) protecting group makes it directly compatible with standard solid-phase and solution-phase synthesis workflows, particularly those requiring acidic deprotection conditions.
Substituting this compound is impractical for most discovery and development workflows. Using the racemic mixture introduces the (R)-enantiomer, leading to diastereomeric final products that require costly and complex separations and can exhibit different biological activities, compromising data reproducibility. The morpholine scaffold itself is a deliberate design choice, not a generic linker; replacing it with a structurally similar piperidine-based analogue, such as Boc-pipecolic acid, fundamentally alters the resulting molecule's basicity (pKa), hydrogen bonding capacity, metabolic stability, and solubility. This makes such 'substitutions' new chemical entities rather than viable alternatives, invalidating structure-activity relationship (SAR) studies and requiring a complete re-evaluation of pharmacokinetic properties.
This compound is a validated precursor for potent and selective kinase inhibitors. In the synthesis of novel spiroindolinone-based Discoidin Domain Receptor 1 (DDR1) inhibitors, this specific building block was used to construct the morpholine amide moiety of the final compound. The resulting molecule, Example 2 in the patent, demonstrated potent inhibition of the DDR1 target in a binding competition assay.
| Evidence Dimension | DDR1 Inhibitory Potency |
| Target Compound Data | 30.3 nM (IC50 for final compound derived from this precursor) |
| Comparator Or Baseline | Other synthesized analogues in the same series (e.g., Example 1: 407.5 nM; Example 4: 153.6 nM) |
| Quantified Difference | 5-fold to 13-fold higher potency compared to other structurally related analogues in the same study. |
| Conditions | In vitro DDR1 binding competition assay. |
This demonstrates the compound's direct utility and compatibility in synthesizing highly potent, development-relevant kinase inhibitors, justifying its procurement for oncology and fibrosis research programs.
Incorporation of this building block can dramatically increase the biological activity of peptide-based molecules. When used to replace the N-terminal serine residue in the SNEW peptide, an inhibitor of the EphB2 receptor, the resulting modified peptide showed a significant increase in inhibitory potency against the ephrin B2-EphB2 receptor interaction.
| Evidence Dimension | EphB2 Receptor Inhibition |
| Target Compound Data | 0.8 µM (IC50 for peptide incorporating the target compound) |
| Comparator Or Baseline | 12.3 µM (IC50 for the parent SNEW peptide with N-terminal serine) |
| Quantified Difference | 15.4-fold increase in potency. |
| Conditions | Competitive ELISA for inhibition of the ephrin B2-EphB2 receptor interaction. |
For researchers developing therapeutic peptides, this provides a clear, quantitative justification for using this specific building block to achieve significant potency gains.
The morpholine scaffold offers intrinsic physicochemical and metabolic advantages over its piperidine analogue, a common procurement alternative. The electron-withdrawing oxygen atom in the morpholine ring lowers the basicity of the ring nitrogen compared to piperidine. This reduced basicity can minimize off-target effects, such as hERG inhibition, and improve oral bioavailability. Furthermore, the morpholine ring is generally considered more metabolically stable than piperidine, as the oxygen atom deactivates the adjacent carbon atoms towards oxidation by cytochrome P450 enzymes.
| Evidence Dimension | Basicity (pKa of Ring Nitrogen) |
| Target Compound Data | ~8.7 (for Morpholine scaffold) |
| Comparator Or Baseline | ~11.2 (for Piperidine scaffold) |
| Quantified Difference | Morpholine is over 100 times less basic than piperidine. |
| Conditions | Aqueous solution. |
Choosing this morpholine-based building block over a piperidine-based one is a strategic decision to design compounds with a higher probability of favorable drug-like properties, including lower off-target liability and improved metabolic half-life.
Ideal for synthesis campaigns targeting kinases where the morpholine moiety can serve as a key pharmacophore, providing hydrogen bond acceptors and a constrained vector for exiting the ATP binding site. Its demonstrated use in synthesizing potent DDR1 inhibitors validates its role in oncology and fibrosis drug discovery programs.
A strategic choice for modifying peptide leads to improve target affinity. Replacing flexible or less optimal amino acids with this constrained building block can lock in a bioactive conformation, as demonstrated by the >15-fold potency increase in an EphB2 receptor inhibitor.
Use as a bioisosteric replacement for piperidine-containing building blocks to deliberately modulate pharmacokinetics. This is a rational strategy for medicinal chemists aiming to reduce basicity, mitigate potential off-target effects, and improve metabolic stability in a lead series.
Irritant;Environmental Hazard